molecular formula C20H17ClN6O3S B2495602 N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide CAS No. 932537-73-0

N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide

Cat. No. B2495602
CAS RN: 932537-73-0
M. Wt: 456.91
InChI Key: KPWHJCZUSMSUQO-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that have been extensively studied for their diverse biological activities and chemical properties. These compounds often contain heterocyclic structures like 1,2,4-triazoles and 1,3,4-thiadiazoles, known for their pharmacological potential and applications in various fields of chemistry and medicine.

Synthesis Analysis

The synthesis of compounds related to the target molecule typically involves the acylation reaction of amino-substituted phenols with benzoyl chlorides in solvents like tetrahydrofuran (THF) followed by cyclization processes to introduce triazole or thiadiazole rings. These methods are characterized by their stepwise reactions that allow for the introduction of various substituents, providing a pathway to a wide range of derivatives with potential biological activities (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure and intermolecular interactions of these compounds can be determined through techniques like single crystal X-ray diffraction and density functional theory (DFT) calculations. These analyses reveal details about bond lengths, bond angles, dihedral angles, and the influence of crystal packing and dimerization on the molecular geometry. Such studies are crucial for understanding the chemical behavior and designing compounds with desired physical and chemical properties (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds of this class include cyclization to form triazole or thiadiazole rings, S-alkylation, and aminomethylation. These reactions are foundational for synthesizing derivatives with varied biological activities. The presence of methoxy and chloro substituents influences the reactivity and the outcome of these reactions, leading to compounds with a range of chemical properties (Hovsepyan et al., 2014).

Scientific Research Applications

Antimicrobial Screening

A study focused on the synthesis and antimicrobial screening of a series of compounds, including those similar in structure to N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide. These compounds were evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria and showed potential for therapeutic intervention in microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).

Photosensitizer for Photodynamic Therapy

Another study introduced a zinc phthalocyanine derivative for potential use in photodynamic therapy (PDT) for cancer treatment. While not directly mentioning N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide, it highlights the importance of developing compounds with high singlet oxygen quantum yield and appropriate photodegradation quantum yield for Type II mechanisms in PDT (Pişkin et al., 2020).

Molecular Structure and Intermolecular Interactions

Research on the molecular structure and intermolecular interactions of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, emphasizes the significance of understanding molecular geometry for pharmaceutical development. This study used single crystal X-ray diffraction and DFT calculations to evaluate the influence of intermolecular interactions on molecular geometry, which is crucial for designing effective therapeutic agents (Karabulut et al., 2014).

Anticonvulsant Agents

A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were synthesized and evaluated as anticonvulsant agents. Some compounds showed significant anticonvulsant activity in tests, pointing to the potential use of similar structures in developing treatments for convulsive disorders (Faizi et al., 2017).

Anticancer Activities

Research on benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones, which are structurally related to N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide, demonstrated moderate to good inhibitory activity against various cancer cell lines. These findings suggest a potential pathway for developing new anticancer agents (Kamal et al., 2011).

Mechanism of Action

properties

IUPAC Name

N-[3-[1-(5-chloro-2-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O3S/c1-11-17(24-26-27(11)14-10-12(21)8-9-16(14)30-3)18-22-20(31-25-18)23-19(28)13-6-4-5-7-15(13)29-2/h4-10H,1-3H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWHJCZUSMSUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide

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